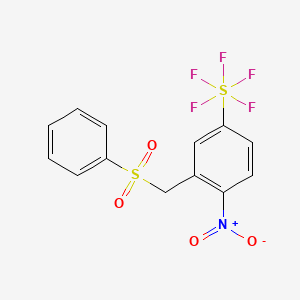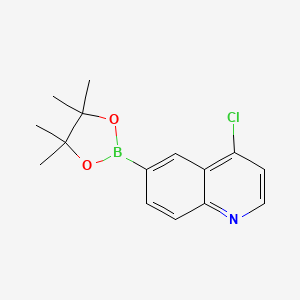![molecular formula C10H16N2O B1454652 1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopentan-1-ol CAS No. 1494735-07-7](/img/structure/B1454652.png)
1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopentan-1-ol
Descripción general
Descripción
“1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopentan-1-ol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first synthesized by glyoxal and ammonia . There are various synthetic routes for imidazole and its derivatives . For instance, Patel et al. synthesized 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo .Molecular Structure Analysis
The molecular structure of imidazole-containing compounds has been solved using techniques like SHELXS-97 and refined by full-matrix least-squares techniques using SHELXL-2014/7 .Chemical Reactions Analysis
Imidazole shows both acidic and basic properties due to its amphoteric nature . It is highly soluble in water and other polar solvents . The presence of a positive charge on either of two nitrogen atoms allows it to show two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid . The specific physical and chemical properties of “this compound” are not available in the retrieved information.Mecanismo De Acción
1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopentan-1-ol inhibits the activity of the TBK1/IKKε complex by binding to the ATP-binding pocket of the kinase domain. This binding prevents the phosphorylation of downstream targets, leading to the inhibition of the innate immune response and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of NF-κB signaling pathway. Additionally, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopentan-1-ol has several advantages for lab experiments, including its high potency and selectivity for the TBK1/IKKε complex. However, one limitation of this compound is its poor solubility, which can make it challenging to use in in vivo experiments.
Direcciones Futuras
There are several future directions for the research of 1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopentan-1-ol. One potential direction is the development of more potent and selective inhibitors of the TBK1/IKKε complex. Another direction is the investigation of the potential use of this compound in combination with other therapies for the treatment of cancer and inflammation. Additionally, further studies are needed to understand the long-term effects of this compound and its potential use in clinical settings.
Aplicaciones Científicas De Investigación
1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopentan-1-ol has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound inhibits the activity of the TBK1/IKKε complex, which is involved in the regulation of innate immune response and inflammation. Inhibition of this complex has shown promising results in preclinical models of cancer and inflammation.
Propiedades
IUPAC Name |
1-[(2-methylimidazol-1-yl)methyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-9-11-6-7-12(9)8-10(13)4-2-3-5-10/h6-7,13H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLQIZFCPSSSIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2(CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



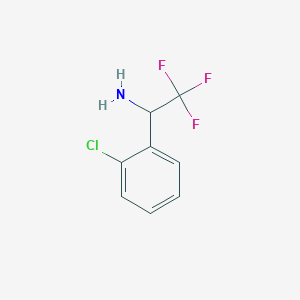
![2',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1454573.png)
amine](/img/structure/B1454574.png)
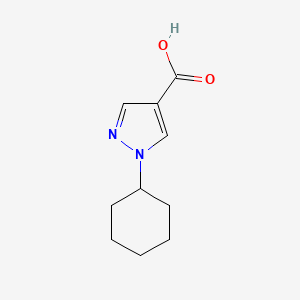

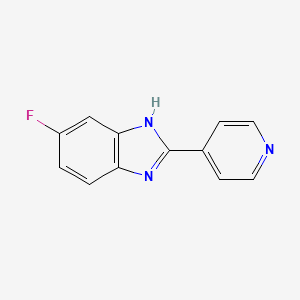
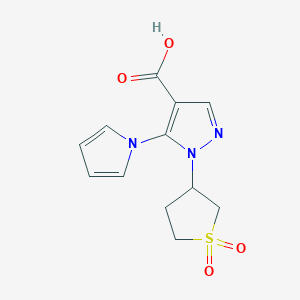
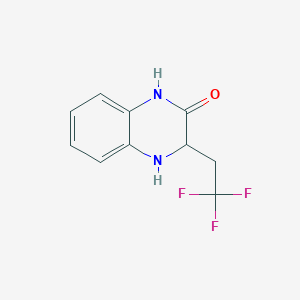
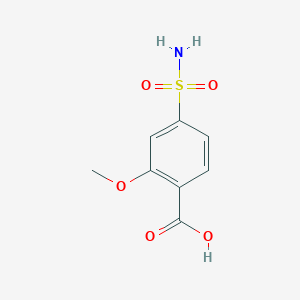
![4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B1454586.png)
![Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate](/img/structure/B1454587.png)

